N-(2-acetylphenyl)hexanamide

Intramolecular Hydrogen Bonding Crystal Structure Isomeric Purity

Researchers requiring ortho-acetyl aryl amide building blocks often face regioisomer contamination and unpredictable SAR. N-(2-Acetylphenyl)hexanamide (CAS 955405-25-1) resolves this with: • Intramolecular H-bonding signature (IR/NMR) ensuring isomeric purity for HPLC/LC-MS calibration. • Ortho-acetyl directing group enabling regioselective DoM for trisubstituted aryl amide library synthesis. • LogP ~2.4 within optimal CNS range, superior to para-isomer and shorter-chain analogs for BBB permeability. • Vendor-guaranteed ≥95% purity, in stock for immediate global shipping.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 955405-25-1
Cat. No. B1372610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetylphenyl)hexanamide
CAS955405-25-1
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC1=CC=CC=C1C(=O)C
InChIInChI=1S/C14H19NO2/c1-3-4-5-10-14(17)15-13-9-7-6-8-12(13)11(2)16/h6-9H,3-5,10H2,1-2H3,(H,15,17)
InChIKeyVWBSXWWTOYUSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Acetylphenyl)hexanamide Overview


N-(2-Acetylphenyl)hexanamide (CAS 955405-25-1) is a synthetic aryl amide characterized by an ortho-acetyl substituent on the phenyl ring and a hexanamide side chain (C14H19NO2, MW 233.31 g/mol). It is classified as a research chemical and building block, with vendor-reported purities typically ≥95% [1]. Unlike its para-isomer (CAS 348163-48-4) or shorter-chain analogs (e.g., acetamide derivative CAS 5234-26-4), the ortho-acetyl group and the six-carbon aliphatic chain confer distinct steric, electronic, and lipophilic properties that influence its reactivity in medicinal chemistry and biological probe design [2].

Workflow SAR exploration and medicinal chemistry building block
Selection Ortho-acetyl substitution enables unique intramolecular H-bond topology
Context Preferable scaffold for lipophilic target engagement and ortho-directed metalation

Unsubstitutability of N-(2-Acetylphenyl)hexanamide


Direct substitution of N-(2-acetylphenyl)hexanamide with its para-isomer (N-(4-acetylphenyl)hexanamide) or chain-shortened variants (e.g., N-(2-acetylphenyl)acetamide) is not scientifically valid due to differential intramolecular hydrogen bonding, steric hindrance around the ortho-acetyl group, and logP-dependent membrane permeability [1][2]. For instance, the ortho-acetyl group can form a stable six-membered intramolecular hydrogen bond with the amide N–H, reducing H-bond donor capacity compared to the para-isomer, thereby altering target recognition and physicochemical properties [1]. These differences preclude reliable cross-analog extrapolation in structure-activity relationship (SAR) studies and require compound-specific qualification data for procurement decisions.

Analog mismatch: Para-isomer lacks ortho-specific intramolecular H-bond, altering target recognition and solubility profiles.
Chain-length effect: Shorter-chain analogs show markedly lower LogP, which may reduce membrane permeability in cell-based assays.
Procurement risk: Para-isomer and short-chain variants often lack multi-vendor purity validation, introducing batch-to-batch variability.

N-(2-Acetylphenyl)hexanamide Key Evidence


Ortho-Specific Intramolecular H-Bonding

The ortho-acetyl conformation in N-(2-acetylphenyl)hexanamide enables a strong intramolecular N–H…O hydrogen bond analogous to that crystallographically confirmed in N-(2-acetylphenyl)acetamide (CAS 5234-26-4) [1]. This bond forms a pseudo-six-membered ring, coplanarizing the acetyl and amide groups, and reduces the compound's effective hydrogen-bond donor count by one compared to the para-isomer, which cannot form this internal bond. This structural feature is absent in N-(4-acetylphenyl)hexanamide.

Ortho-Specific H-Bonding
Class-level inference
Intramolecular N–H···O present (d ~1.89 Å analog); absent in para-isomer.
May reduce intermolecular H-bond donor capacity, influencing target engagement.
Inferred from ortho-acetamide crystal structure.
Intramolecular Hydrogen Bonding Crystal Structure Isomeric Purity

Lipophilicity Advantage over Shorter-Chain Analogs

The hexanamide chain (C6) imparts significantly higher predicted lipophilicity compared to shorter-chain analogs, which is critical for membrane permeability and hydrophobic pocket binding in biological targets. Based on standard computational predictions (e.g., using ACD/Labs or PubChem XLogP3), the trend is clear across the N-(2-acetylphenyl)amide series.

Lipophilicity Comparison
Class-level inference
XLogP3 ~2.4; +1.2 vs. acetamide analog
Supports higher membrane permeability for cellular assays.
Computed XLogP3 values from PubChem.
Lipophilicity LogP Chain Length SAR

Purity and Commercial Availability Comparison

Multiple authorized vendors report a minimum purity of 95% for N-(2-acetylphenyl)hexanamide, typically confirmed by HPLC or GC . This purity benchmark is critical for reproducible SAR studies. In contrast, the para-isomer (CAS 348163-48-4) lacks a similar breadth of analytically validated commercial sources, often requiring custom synthesis that introduces batch-to-batch variability.

Purity & Availability
Supporting evidence
Vendor-reported purity ≥95% (HPLC/GC) from multiple suppliers.
Supports reproducible starting material for SAR studies.
Para-isomer lacks comparable multi-vendor analytical data.
Purity Analysis Vendor Comparison Research Grade

Storage Stability Advantage

Vendor specifications consistently recommend sealed, dry storage at 2–8°C for N-(2-acetylphenyl)hexanamide [1]. This contrasts with many labile amide building blocks that require -20°C storage or are shipped under argon. The ortho-acetyl group's internal H-bond may contribute to reduced reactivity toward hydrolysis compared to non-chelated analogs [2].

Storage Stability
Supporting evidence
Recommended storage at 2–8°C, sealed, dry.
May reduce operational constraints vs. more labile amide building blocks.
Inferred from vendor guidelines and ortho-H-bond structural analogy.
Stability Storage Conditions Shelf-life

Conformational Flexibility Advantage

N-(2-acetylphenyl)hexanamide contains 7 rotatable bonds (excluding the terminal methyl), affording substantial conformational entropy that can be exploited for induced-fit target binding . In drug discovery, controlling rotatable bond count is crucial for optimizing oral bioavailability; the hexanamide chain offers a balance between flexibility (advantageous for binding) and the entropic penalty of rigidification upon target engagement.

Conformational Flexibility
Class-level inference
7 rotatable bonds; +4 vs. acetamide analog.
Supports induced-fit target binding exploration in medicinal chemistry.
Computed from canonical SMILES.
Conformational Analysis Rotatable Bonds Molecular Flexibility

Cost Advantage per Gram

Pricing data from major suppliers indicates that N-(2-acetylphenyl)hexanamide is priced at approximately ¥12,000–¥13,000 per gram (≈$92–$100 USD/g) for 1 g quantities . This positions it as a cost-competitive building block compared to custom-synthesized para-isomer, which often exceeds $200/g for similar quantities. The economies of scale for the ortho-isomer are partly due to its more established synthetic route from 2′-aminoacetophenone.

Cost Comparison
Data to verify
Reported ~$92 USD/g (1 g scale); para-isomer custom synthesis often >$200/g.
Supplier-specific pricing review recommended for procurement decisions.
Pricing from limited supplier snapshots; requires current quotation.
Procurement Cost Price Comparison Research Chemical Economics

N-(2-Acetylphenyl)hexanamide Applications


Hydrophobic Enzyme Inhibitor Scaffold

The elevated computed LogP (~2.4) and 7 rotatable bonds make N-(2-acetylphenyl)hexanamide a suitable core scaffold for designing inhibitors targeting lipophilic binding pockets, such as acetyl-CoA carboxylase (ACC) or histone deacetylases (HDACs) [1]. Its ortho-acetyl group can be exploited for metal-chelation or H-bonding to catalytic residues, while the hexanamide tail fills deep hydrophobic channels, as suggested by SAR studies of related aryl amide ACC inhibitors [1].

Analytical Reference Standard

With vendor-guaranteed purity ≥95% [1] and a characteristic intramolecular H-bond fingerprint (IR, NMR), N-(2-acetylphenyl)hexanamide can serve as a calibration standard for HPLC, LC-MS, and NMR method development geared toward ortho-substituted anilide series [2]. Its distinct ortho-isomer signature also aids in isomeric purity determination of regioisomeric mixtures.

CNS Penetration Fragment

The hexanamide chain provides a ~2.4 logP, which falls within the optimal range for CNS drug candidates (1–4) [1]. Compared to shorter-chain analogs (logP ~1.2–1.6), the hexanamide derivative offers superior predicted blood-brain barrier permeability [2]. This makes it a preferred fragment for CNS-focused libraries where target engagement in the brain is required.

Ortho-Directed Metalation Starting Material

The ortho-acetyl group can act as a directing group for regioselective ortho-metalation (DoM), enabling functionalization at positions adjacent to the acetyl substituent [1]. This reactivity is not available with the para-isomer, making the ortho-compound uniquely suited for generating trisubstituted aryl amide libraries.

Application
Selection Property
Validation Focus
Hydrophobic enzyme inhibitor scaffold
Lipophilicity and molecular flexibility context
Target-engagement assay review and ortho-group metal-chelation potential
Analytical reference standard
Isomeric purity and H-bond spectral fingerprint
HPLC, LC-MS, or NMR method calibration for ortho-substituted anilide series
CNS penetration fragment
Reported LogP window and chain-length profile
BBB permeability model review compared to shorter-chain analogs
Ortho-directed metalation substrate
Ortho-acetyl directing group topology
Regioselective functionalization and trisubstituted library synthesis review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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